molecular formula C17H24N2O2S B2775910 1-[3-(3-Methylphenyl)sulfonylpropyl]-4-prop-2-ynylpiperazine CAS No. 1645484-45-2

1-[3-(3-Methylphenyl)sulfonylpropyl]-4-prop-2-ynylpiperazine

Cat. No.: B2775910
CAS No.: 1645484-45-2
M. Wt: 320.45
InChI Key: DWGHWXHEEYEGND-UHFFFAOYSA-N
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Description

1-[3-(3-Methylphenyl)sulfonylpropyl]-4-prop-2-ynylpiperazine is a complex organic compound that belongs to the class of sulfonyl-containing piperazines. This compound is characterized by the presence of a sulfonyl group attached to a piperazine ring, which is further substituted with a prop-2-ynyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Scientific Research Applications

1-[3-(3-Methylphenyl)sulfonylpropyl]-4-prop-2-ynylpiperazine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes.

Preparation Methods

The synthesis of 1-[3-(3-Methylphenyl)sulfonylpropyl]-4-prop-2-ynylpiperazine typically involves multiple steps, starting with the preparation of the sulfonylpropyl intermediate. This intermediate is then reacted with piperazine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the coupling reactions .

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency .

Chemical Reactions Analysis

1-[3-(3-Methylphenyl)sulfonylpropyl]-4-prop-2-ynylpiperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO), and catalysts such as palladium or copper salts. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 1-[3-(3-Methylphenyl)sulfonylpropyl]-4-prop-2-ynylpiperazine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with receptors in the immune system, modulating inflammatory responses .

Comparison with Similar Compounds

1-[3-(3-Methylphenyl)sulfonylpropyl]-4-prop-2-ynylpiperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the prop-2-ynyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[3-(3-methylphenyl)sulfonylpropyl]-4-prop-2-ynylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2S/c1-3-8-18-10-12-19(13-11-18)9-5-14-22(20,21)17-7-4-6-16(2)15-17/h1,4,6-7,15H,5,8-14H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWGHWXHEEYEGND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)CCCN2CCN(CC2)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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